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Abstract

BNC375 is a novel, potent, and selective Type | positive allosteric modulator (PAM) of the a7
nicotinic acetylcholine receptor (a7 nAChR), a key target for improving cognitive function.[1][2]
Developed by Bionomics and subsequently licensed to Merck & Co. (known as MSD outside
the United States and Canada), BNC375 represents a promising therapeutic approach for
addressing cognitive impairments in central nervous system (CNS) disorders such as
Alzheimer's disease and schizophrenia.[2][3][4] Unlike orthosteric agonists, BNC375 enhances
the receptor's response to the endogenous agonist acetylcholine without directly activating it,
thereby preserving the natural patterns of neuronal signaling.[1] This whitepaper provides an
in-depth technical guide to the discovery, mechanism of action, and preclinical development of
BNC375, including detailed experimental protocols and a summary of key quantitative data.

Introduction: Targeting the o7 Nicotinic
Acetylcholine Receptor

The a7 nAChR is a ligand-gated ion channel widely expressed in the CNS and is implicated in
various cognitive processes, including learning and memory.[1][5] Activation of these receptors
by acetylcholine leads to an influx of cations, primarily Ca2+, which modulates neuronal
excitability and synaptic plasticity. Dysregulation of a7 nAChR signaling has been associated
with the cognitive deficits observed in several neurological and psychiatric disorders.
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Positive allosteric modulators of the a7 nAChR offer a potential therapeutic advantage over
direct agonists. Agonists can lead to receptor desensitization and may exhibit an inverted U-
shaped dose-response curve, limiting their clinical utility.[2][4] PAMs, by amplifying the effect of
the endogenous neurotransmitter, may provide a more nuanced and physiologically relevant
modulation of receptor activity.[1][6]

BNC375 emerged from a structure-activity optimization program aimed at developing a potent
and selective a7 nAChR PAM with favorable drug-like properties.[1][7]

Discovery and Lead Optimization

The discovery of BNC375 involved the synthesis and screening of a novel class of compounds.
[1] Structure-activity relationship (SAR) studies focused on optimizing potency, selectivity, and
pharmacokinetic properties.[1] A key finding was that the stereochemistry of a central
cyclopropyl ring could determine whether a compound acted as a Type | or Type Il PAM.[1]
Type | PAMs, like BNC375, potentiate the peak channel response to acetylcholine without
significantly affecting receptor desensitization kinetics.[1] In contrast, Type Il PAMs increase the
channel response and also delay desensitization.[1]

Lead optimization efforts concentrated on improving absorption, distribution, metabolism, and
excretion (ADME) properties, with a focus on reducing lipophilicity to enhance solubility and
clearance while maintaining high potency.[1] These efforts led to the identification of BNC375
as a clinical candidate with good CNS-drug like properties.[1][7]

Mechanism of Action

BNC375 acts as a positive allosteric modulator of the a7 nAChR.[1] It does not activate the
receptor on its own but potentiates the current evoked by the binding of acetylcholine.[1] This
potentiation results in an increased influx of ions, leading to enhanced neuronal signaling.
BNC375 is classified as a Type | PAM because it significantly amplifies the acetylcholine signal
without altering the rapid desensitization of the receptor.[8]
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Preclinical Pharmacological Profile
In Vitro Characterization

BNC375 was characterized in vitro for its potency, efficacy, and selectivity.

Table 1: In Vitro Activity of BNC375
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Parameter Value Cell Line
EC50 (Potentiation) 25 nM Stably expressing a7 channels
EC50 1.9 uM -

Pmax (Peak Current

650% Stably expressing a7 channels

Potentiation)

Data sourced from multiple preclinical studies.[1][8]

In Vivo Efficacy

The pro-cognitive effects of BNC375 were evaluated in several preclinical models.

Table 2: In Vivo Efficacy of BNC375 in Cognitive Models

Model Species Effect

Dose Range

T-maze N
o Reversal of cognitive
(Scopolamine-induced  Mouse

0.03 - 1.0 mg/kg (oral)

o impairment
deficit)
Novel Object
Recognition Reversal of cognitive )
o Rat o Wide exposure range
(Scopolamine-induced deficits
deficit)
_ _ Reversal of
Object Retrieval o )
Rhesus Monkey scopolamine-induced Wide exposure range
Detour (ORD) Task o
deficits
Aged African Green Improved
ORD Task -
Monkey performance

Data compiled from various preclinical efficacy studies.[2][8][9]

BNC375 demonstrated robust efficacy across a broad dose range without evidence of an

inverted U-shaped dose-effect curve, a common limitation of orthosteric agonists.[2]
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Furthermore, ex vivo 13C-NMR analysis indicated that BNC375 treatment can enhance
neurotransmitter release in the rat medial prefrontal cortex.[2]

Pharmacokinetics

The pharmacokinetic profile of BNC375 was assessed in rodents.

Table 3: Pharmacokinetic Parameters of BNC375 in Rats

Parameter (R,R)-13 (BNC375) (S,S)-13
Oral Bioavailability (BA) 62% 77%
Plasma Half-life (t1/2) 1.2h

Pharmacokinetic data from preclinical assessments.[1][8]

Experimental Protocols
In Vitro Electrophysiology (Patch-Clamp)

e Cell Line: GH4C1 cells stably expressing human or rat a7 nAChRs.[1]

o Method: Conventional manual patch-clamp recordings using a fast-application system
(Dynaflow, Cellectricon, Sweden).[1]

e Procedure:

o An EC20 concentration of acetylcholine (ACh) was applied to establish a baseline
response.

o BNC375 (at a concentration of 3 uM for initial screening) was co-applied with the EC20
concentration of ACh.[1]

o The potentiation of the peak current was measured as the percentage change in current
amplitude in the presence of BNC375 compared to ACh alone.[1]

o For determining EC50 and Pmax, a concentration-response curve was generated by
applying varying concentrations of BNC375.[1]
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« Allosteric Nature Confirmation: BNC375 was applied in the absence of acetylcholine to
confirm it did not evoke currents on its own.[1]
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In Vivo T-maze Cognitive Model

e Animals: Mice.[1]
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e Cognitive Deficit Induction: Scopolamine administration.[8]

o Drug Administration: BNC375 was administered orally at doses ranging from 0.003 to 10.0
mg/kg.[1][8] The compound was formulated in a saline-based vehicle containing 25%
Cremophor ELP.[1]

e Procedure: The T-maze task was used to assess spatial learning and memory. The ability of
BNC375 to reverse the scopolamine-induced cognitive deficit was evaluated.

 Statistical Analysis: A one-way analysis of variance (ANOVA) followed by Fisher's Protected
Least Significant Difference test was used to assess significant differences between group
means.[1]

Clinical Development and Future Directions

BNC375 was licensed to Merck & Co. in 2014 for further development.[3] While BNC375 itself
showed efficacy in preclinical models, it was noted to have suboptimal physicochemical
properties and a relatively high projected clinical dose.[10] This led to further optimization
efforts by Merck, resulting in the development of new clinical candidates, such as MK-4334,
with improved drug-like and pharmacological properties.[4] As of recent updates, these
successor compounds are undergoing Phase 1 clinical studies to evaluate their safety,
tolerability, pharmacokinetics, and pharmacological response in humans.[4]

Conclusion

BNC375 is a significant discovery in the field of a7 nAChR modulation. Its characterization as a
potent, selective, and orally available Type | PAM with pro-cognitive effects in a range of
preclinical models has validated the therapeutic potential of this mechanism for treating
cognitive deficits in CNS disorders.[2] The learnings from the BNC375 program have paved the
way for the development of next-generation a7 nAChR PAMs with enhanced properties that are
currently being evaluated in clinical trials. The journey of BNC375 from a lead compound to a
catalyst for new clinical candidates underscores the value of innovative approaches to drug
discovery for challenging neurological and psychiatric conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of BNC375, a Potent, Selective, and Orally Available Type | Positive Allosteric
Modulator of a7 nAChRs - PMC [pmc.ncbi.nim.nih.gov]

o 2. Pharmacological Characterization of the Novel and Selective a 7 Nicotinic Acetylcholine
Receptor-Positive Allosteric Modulator BNC375 - PubMed [pubmed.ncbi.nlm.nih.gov]

o 3. BioCentury - Bionomics licenses BNC375 to Merck [biocentury.com]

e 4. Bionomics Announces Update on the a7 Nicotinic Acetylcholine Receptor (hAAChR)
Positive Allosteric Modulator (PAM) Collaboration with MSD - BioSpace [biospace.com]

e 5. biospectrumasia.com [biospectrumasia.com]

* 6. businesswire.com [businesswire.com]

o 7.researchgate.net [researchgate.net]

e 8. medchemexpress.com [medchemexpress.com]

e 9. BNC-375 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
e 10. | BioWorld [bioworld.com]

 To cite this document: BenchChem. [The Discovery and Development of BNC375: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15618776#discovery-and-development-of-bnc375]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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